molecular formula C3H7NOS B1194624 N-Methylmercaptoacetamide CAS No. 33707-40-3

N-Methylmercaptoacetamide

Cat. No.: B1194624
CAS No.: 33707-40-3
M. Wt: 105.16 g/mol
InChI Key: GGQQANJFYSLXPI-UHFFFAOYSA-N
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Description

N-Methylmercaptoacetamide (MMA; CAS No. 20938-74-3) is a sulfur-containing organic compound with the molecular formula C₃H₇NOS. It is structurally characterized by a thiol (-SH) group adjacent to an acetamide moiety substituted with a methyl group . MMA is widely employed in biochemical and biotechnological applications, primarily due to its role as a selective reducing agent for methionine sulfoxide (MetO) residues in proteins . This specificity makes it valuable in prion research, where MetO reduction restores antibody recognition of oxidized prion proteins (PrP) . Additionally, MMA is utilized in peptide synthesis for the removal of dithiasuccinoyl (Dts) protecting groups, though it may inadvertently displace pentafluorophenyl (Pfp) esters during these reactions . Its applications extend to expressed protein ligation (EPL), where it facilitates thiolytic cleavage of intein fusion proteins .

Properties

CAS No.

33707-40-3

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

IUPAC Name

N-methylsulfanylacetamide

InChI

InChI=1S/C3H7NOS/c1-3(5)4-6-2/h1-2H3,(H,4,5)

InChI Key

GGQQANJFYSLXPI-UHFFFAOYSA-N

SMILES

CC(=O)NSC

Canonical SMILES

CC(=O)NSC

Other CAS No.

33707-40-3

Synonyms

N-methylmercaptoacetamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The functional utility of MMA is best understood in comparison to structurally or functionally related compounds. Below is a detailed analysis:

(±)-trans-1,2-Bis(mercaptoacetamido)cyclohexane (BMC)

  • Structure and Function: BMC is a dithiol compound with two mercaptoacetamide groups. Unlike MMA (a monothiol), BMC’s dual thiol groups enhance its catalytic efficiency in disulfide bond isomerization during protein folding .
  • Applications :
    • BMC outperforms MMA in reactivating scrambled RNase A, achieving higher yields of native protein (94% vs. MMA’s lower recovery) .
    • The dual thiols in BMC rescue mixed disulfides between the catalyst and substrate, reducing kinetic traps during folding .

N-Methylacetamide (NMA)

  • Structural Similarity: NMA (C₃H₇NO; CAS No. 79-16-3) shares MMA’s acetamide backbone but lacks the thiol group .

β-Mercaptoethanol

  • Role in Reductions: A monothiol reducing agent like MMA, β-mercaptoethanol is commonly used to maintain reducing environments in protein solutions.
  • Comparison with MMA: β-Mercaptoethanol is less selective than MMA, often causing nonspecific reduction of disulfide bonds . MMA’s specificity for MetO makes it preferable in prion research to avoid disrupting native disulfides .

NH₄I-(CH₃)₂S Reduction System

  • Mechanism : This system employs ammonium iodide and dimethyl sulfide to reduce sulfoxide-protected methionine residues in nucleopeptides .
  • Efficacy :
    • While effective, NH₄I-(CH₃)₂S generates volatile byproducts (e.g., CCl₄), complicating purification .
    • MMA offers a milder, single-step alternative for methionine reduction without hazardous solvents .

Table 1: Comparative Analysis of MMA and Related Compounds

Compound Structure Functional Groups Key Applications Advantages Over MMA Limitations vs. MMA References
MMA C₃H₇NOS Thiol, Acetamide MetO reduction, Dts removal, EPL High specificity for MetO May displace Pfp esters
BMC C₁₀H₁₈N₂O₂S₂ Dual thiols Protein folding catalysis Higher catalytic efficiency Complex synthesis
N-Methylacetamide C₃H₇NO Acetamide Solvent, synthesis intermediate Non-reactive backbone No redox activity
β-Mercaptoethanol C₂H₆OS Thiol, Alcohol General disulfide reduction Low cost, broad availability Nonspecific reduction
NH₄I-(CH₃)₂S NH₄I + (CH₃)₂S Iodide, Sulfide Methionine sulfoxide reduction Rapid reaction Hazardous byproducts

Critical Research Findings

MetO Reduction in Prion Studies: MMA treatment restores antibody recognition of oxidized PrP isoforms by reducing MetO residues in brain homogenates . Post-reduction, PrPSc detection levels in human and mouse models match those of non-oxidized controls .

Role in Peptide Synthesis :

  • MMA efficiently cleaves Dts groups but may form thioesters via Pfp ester displacement, necessitating optimization with zinc/Ac₂O for side-reaction suppression .

Catalytic Limitations: As a monothiol, MMA is less effective than dithiols (e.g., BMC) in rescuing mixed disulfides during protein folding, leading to lower native yields .

Preparation Methods

Reaction Conditions and Catalysis

In a typical procedure, mercaptoacetic acid is combined with methylamine in a 1:1 molar ratio under reflux conditions. The reaction proceeds via nucleophilic attack of the amine on the carboxylic acid, facilitated by coupling agents such as O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). Temperatures of 70–80°C and reaction times of 2–4 hours yield crude N-methylmercaptoacetamide.

Challenges and Mitigation

The thiol group’s susceptibility to oxidation necessitates inert atmospheres (e.g., nitrogen or argon). Side reactions, such as disulfide formation, are minimized by adding reducing agents like dithiothreitol (DTT). Post-reaction purification via vacuum distillation (100–110°C at 0.096 MPa) achieves ≥95% purity.

Acyl Chloride Route Using Mercaptoacetic Acid Chloride

Mercaptoacetic acid chloride (HSCH₂COCl) offers a higher reactivity profile, enabling rapid amide formation with methylamine. This method is adapted from protocols for N-aryl mercaptoacetamides.

Synthesis of Mercaptoacetic Acid Chloride

Mercaptoacetic acid is treated with thionyl chloride (SOCl₂) at 0°C, yielding the acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the product is stabilized in anhydrous dichloromethane (DCM).

Amidation with Methylamine

The acyl chloride is added dropwise to a solution of methylamine in DCM at 0°C. Triethylamine (TEA) neutralizes HCl byproducts. After stirring for 1 hour, the mixture is washed with aqueous NaHCO₃, and the organic layer is dried over MgSO₄. Rotary evaporation affords the product in 75–85% yield.

Protection-Deprotection Strategies for Thiol Stability

To circumvent thiol oxidation during synthesis, protection as a disulfide or thiocarbamate is employed.

Disulfide Protection

Mercaptoacetic acid is converted to its disulfide dimer (HOOCCH₂S–SCH₂COOH) using N-chlorosuccinimide (NCS). Subsequent amidation with methylamine under standard conditions forms the protected amide. Reduction with tris(2-carboxyethyl)phosphane (TCEP) regenerates the free thiol.

Thiocarbamate Prodrug Approach

Thiocarbamate derivatives enhance stability during synthesis. Mercaptoacetic acid is reacted with N-methyl-O*-(imidazolyl)thiocarbamate, forming a protected intermediate. Methylamine displacement and acidic hydrolysis yield this compound.

Industrial-Scale Optimization

Continuous Flow Reactors

Patented methods for N-methylacetamide production are adaptable to this compound. Continuous flow systems reduce reaction times (≤30 minutes) and improve heat management, achieving throughputs of 200 kg/batch.

Distillation and Purification

Fractional distillation under vacuum (0.096 MPa) separates this compound (boiling point: 125–135°C) from unreacted starting materials. Acidic impurities (≤1% g/mL) are removed via neutralization with KOH.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityKey Challenges
Direct Amidation70–7590–95ModerateOxidation, side reactions
Acyl Chloride Route75–8595–98HighAcyl chloride instability
Disulfide Protection65–7085–90LowExtra deprotection steps

Q & A

Q. What are the standard protocols for synthesizing and characterizing N-Methylmercaptoacetamide in laboratory settings?

  • Methodological Answer : MMA is typically synthesized via nucleophilic substitution reactions between methylamine and mercaptoacetyl chloride under inert atmospheres. Characterization requires a combination of spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm methyl and thiol group positions.
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.
  • Elemental Analysis : Quantification of C, H, N, and S to verify purity.
    Ensure reaction progress is monitored via thin-layer chromatography (TLC) with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures) .

Q. Which analytical techniques are most suitable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 220–260 nm) is preferred for MMA quantification. For enhanced sensitivity in trace analysis:
  • LC-MS/MS : Use electrospray ionization (ESI) in positive ion mode with deuterated internal standards.
  • Derivatization : Thiol-specific probes (e.g., Ellman’s reagent) improve detection limits in biological samples.
    Validate methods using spike-recovery experiments in relevant matrices (e.g., serum, tissue homogenates) .

Q. What safety precautions are critical when handling this compound in research laboratories?

  • Methodological Answer : MMA requires strict safety protocols due to its thiol reactivity and potential toxicity:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and handling; avoid inhalation of vapors.
  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to assess the redox-modifying effects of this compound on protein residues like methionine sulfoxides?

  • Methodological Answer : MMA’s reducing properties are studied using model proteins (e.g., recombinant PrP or oxidized BSA):
  • Incubation Conditions : 6 M MMA in PBS at 37°C for 2–15 hours, followed by methanol precipitation .
  • Detection : SDS-PAGE with Coomassie staining or Western blotting for sulfoxide reduction confirmation.
  • Controls : Include untreated and H2_2O2_2-oxidized samples.
    Table 1 : Optimization parameters for MMA-mediated reduction:
Protein TypeMMA ConcentrationIncubation TimeEfficiency (%)
PrPSc6 M15 h85–90
recPrP2 M2 h70–75

Q. What strategies are recommended to resolve contradictions in reported reaction efficiencies of this compound across different biochemical systems?

  • Methodological Answer : Address discrepancies by:
  • Systematic Variability Testing : Compare MMA’s efficacy under controlled pH, temperature, and ionic strength.
  • Inter-laboratory Validation : Share protocols via platforms like Protocols.io to standardize methods.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., protein folding states or matrix effects) .

Q. What methodological considerations are essential when optimizing this compound concentrations for specific applications in peptide chemistry?

  • Methodological Answer : For peptide synthesis (e.g., methionine deblocking):
  • Concentration Gradient : Test 5–10% MMA in 10% aqueous H3_3PO4_4 at 37°C for 24–36 hours.
  • Side-Reaction Mitigation : Protect hydroxyl groups during treatment to avoid sulfation artifacts.
  • Yield Quantification : Use amino acid analysis or Edman degradation to confirm residue integrity .

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